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An Application Note and Protocol for the Determination of Polyamines in Food Samples with

Chloroformate Derivatization

Introduction
Polyamines, such as putrescine, spermidine, and spermine, are low molecular weight aliphatic

cations essential for cell growth, differentiation, and proliferation. In foods, their presence can

be an indicator of microbial activity and fermentation processes, and they can also influence

the sensory properties and quality of the product. Due to their low volatility and lack of a native

chromophore, the analysis of polyamines in complex food matrices presents a significant

challenge.

Derivatization is a crucial step to enhance their analytical properties. Chloroformate reagents,

including 9-fluorenylmethyl chloroformate (FMOC), ethyl chloroformate (ECF), and isobutyl

chloroformate (IBCF), are highly effective for this purpose.[1][2][3] These reagents react with

the primary and secondary amino groups of polyamines to form stable, non-polar carbamate

derivatives.[4] This process increases their volatility for Gas Chromatography (GC) analysis

and incorporates a chromophore or fluorophore for detection by High-Performance Liquid

Chromatography (HPLC) with UV or fluorescence detectors.[1][2][5] This application note

provides a detailed protocol for the extraction, derivatization, and quantification of polyamines

in food samples using chloroformate derivatization coupled with GC-Mass Spectrometry (MS)

or HPLC.
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Principle of the Method
The core of this method is the derivatization of polyamines with a chloroformate reagent in an

alkaline medium. The lone pair of electrons on the nitrogen atom of the polyamine's amino

group performs a nucleophilic attack on the electrophilic carbonyl carbon of the chloroformate.

This results in the displacement of the chlorine atom and the formation of a stable carbamate

derivative. The reaction is rapid and quantitative.[4]

The resulting derivatives are more hydrophobic, allowing for extraction into an organic solvent,

which effectively separates them from the aqueous food matrix and reduces matrix effects.[3]

Depending on the chosen chloroformate and analytical instrument, these derivatives can be

readily separated and quantified. For example, FMOC derivatives are highly fluorescent and

ideal for sensitive HPLC-fluorescence detection[5][6][7], while ECF or IBCF derivatives are

volatile and suitable for GC-MS analysis.[4][8]

Derivatization Reaction Pathway
The diagram below illustrates the general chemical reaction for the derivatization of a primary

amine group of a polyamine with ethyl chloroformate (ECF).

Caption: Chemical reaction of a polyamine with ethyl chloroformate.

Experimental Workflow
The overall experimental process, from sample preparation to data analysis, is outlined in the

following workflow diagram.
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Workflow for Polyamine Analysis in Food

Food Sample Collection

1. Sample Homogenization

2. Acidic Extraction
(e.g., Perchloric Acid)

3. Centrifugation
(Separate Supernatant)

4. Derivatization
(Add Alkaline Buffer, Chloroformate Reagent)

5. L-L Extraction of Derivatives
(e.g., with Chloroform/Toluene)

6. Instrumental Analysis

GC-MS

Volatile
Derivatives

HPLC-FLD/UV

Fluorescent/UV
Derivatives

7. Data Processing & Quantification

Final Report
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Caption: Overall workflow for polyamine determination in food samples.
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Experimental Protocols
Apparatus and Reagents

Apparatus: Homogenizer, refrigerated centrifuge, vortex mixer, pH meter, analytical balance,

GC-MS or HPLC system, solid-phase extraction (SPE) cartridges (optional), vials, and

standard lab glassware.

Reagents: Perchloric acid (HClO₄), sodium hydroxide (NaOH), pyridine, chloroform, toluene,

methanol, acetonitrile (HPLC grade), water (deionized), sodium carbonate, sodium

bicarbonate, and internal standards (e.g., 1,7-diaminoheptane).

Derivatizing Agents: Ethyl chloroformate (ECF) or Isobutyl chloroformate (IBCF) for GC-MS;

9-fluorenylmethyl chloroformate (FMOC-Cl) for HPLC.

Polyamine Standards: Putrescine (PUT), Cadaverine (CAD), Spermidine (SPD), Spermine

(SPM).

Sample Preparation and Extraction
This protocol is a general guideline and may require optimization based on the specific food

matrix.

Homogenization: Weigh approximately 5-10 g of the homogenized food sample into a

centrifuge tube.[9]

Internal Standard: Spike the sample with a known concentration of an internal standard (e.g.,

1,7-diaminoheptane) to correct for extraction losses and derivatization inefficiencies.

Acidic Extraction: Add 10 mL of cold 0.6 N perchloric acid.[9] Vortex vigorously for 2-3

minutes.

Incubation: Let the mixture stand at 4°C for 1 hour to facilitate protein precipitation.[9]

Centrifugation: Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C.

Supernatant Collection: Carefully collect the supernatant, which contains the polyamines,

and transfer it to a new tube.
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Derivatization Protocol (using Ethyl Chloroformate for
GC-MS)
This protocol is adapted from methods described for biological samples.[8]

Aliquot: Take a 1 mL aliquot of the acidic extract (supernatant).

Alkalinization: Add 500 µL of 1 M sodium hydroxide (NaOH) to adjust the pH to alkaline

conditions. Add 1 mL of a water/ethanol/pyridine mixture (e.g., 6:3:1 v/v/v).[3]

Reaction Initiation: Add 50 µL of ethyl chloroformate (ECF) and vortex immediately for 30

seconds. The reaction is rapid.[3]

Extraction: Add 1 mL of chloroform to extract the derivatized polyamines. Vortex again for 30

seconds.[3]

Phase Separation: Centrifuge briefly (e.g., 2,000 x g for 5 minutes) to separate the organic

and aqueous layers.

Collection: Carefully transfer the lower organic (chloroform) layer containing the derivatives

to a clean vial for GC-MS analysis.

Instrumental Analysis Conditions
System: Gas Chromatograph coupled to a Mass Spectrometer.

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Injector: Splitless mode, 250°C.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, and

hold for 5 min.

MS Transfer Line: 280°C.

Ion Source: 230°C, Electron Impact (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity, using

characteristic ions for each derivatized polyamine.

System: High-Performance Liquid Chromatograph with a fluorescence detector.

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

Mobile Phase A: Acetonitrile.

Mobile Phase B: 50 mM Sodium Acetate buffer, pH 4.5.

Gradient: A typical gradient would be from 30% A to 70% A over 20 minutes. The separation

of all polyamines can often be achieved in under 35 minutes.[7]

Flow Rate: 1.0 mL/min.

Fluorescence Detector: Excitation at 265 nm, Emission at 315 nm.

Linearity: The method typically shows excellent linearity with correlation coefficients greater

than 0.99 for putrescine, spermidine, and spermine.[7]

Quantitative Data
The concentration of polyamines can vary significantly depending on the food type, processing,

and storage conditions. The following table summarizes representative data for polyamine

content in various food items determined by chromatographic methods.
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Food
Category

Food Item
Putrescine
(mg/kg)

Spermidine
(mg/kg)

Spermine
(mg/kg)

Total
Polyamines
(mg/kg)

Dairy
Matured

Cheese
52.3 1.2 2.6 56.1

Low-fat Milk 1.2 1.0 N/A 2.2

Fruits Orange Juice 11.8 - 120.0 4.0 - 12.0 0.0 - 5.0 15.8 - 137.0

Grapefruit 1.2 - 141.6 0.1 - 15.7 N/A 1.3 - 157.3

Vegetables Green Pea 2.0 44.7 5.8 52.5

Broccoli 6.5 30.6 28.4 65.5

Meat
Fermented

Sausage
1.9 - 598.0 16.0 - 50.0 14.0 - 41.0 31.9 - 689.0

Ground Beef 8.0 8.0 35.0 51.0

Beverages Red Wine 0.1 - 20.0 0.1 - 5.0 N/A 0.2 - 25.0

Data compiled from various sources for illustrative purposes. Actual values can vary

significantly. N/A: Not available or not detected. Source for dairy data:[9]

Conclusion
The derivatization of polyamines with chloroformate reagents provides a robust, sensitive, and

reliable method for their quantification in diverse and complex food matrices. The choice

between reagents like ECF/IBCF for GC-MS or FMOC for HPLC-fluorescence depends on the

available instrumentation and desired sensitivity. The protocols outlined in this application note

offer a comprehensive framework for researchers and quality control professionals to

accurately measure polyamine content, aiding in food quality assessment and safety

monitoring.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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